molecular formula C13H9F4NO B1391529 3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1214349-63-9

3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1391529
CAS No.: 1214349-63-9
M. Wt: 271.21 g/mol
InChI Key: DIEZAFPJYIKUGU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine typically involves the selective trifluoromethylation of pyridine derivatives. One common method is the hydrosilylation reaction followed by nucleophilic trifluoromethylation using reagents such as Togni Reagent I . The reaction conditions often require the presence of a catalyst and a suitable solvent to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.

    3-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 3-position.

    6-Methoxypyridine: A pyridine derivative with a methoxy group at the 6-position.

Uniqueness

3-(2-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-(2-fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-11-7-6-9(12(18-11)13(15,16)17)8-4-2-3-5-10(8)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZAFPJYIKUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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